molecular formula C23H29ClN6O3 B1674649 2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide CAS No. 1050478-18-6

2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B1674649
CAS No.: 1050478-18-6
M. Wt: 473.0 g/mol
InChI Key: AKWUNZFZIXEOPV-UHFFFAOYSA-N
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Description

LBP-1 is a compound originally developed by Organon for the treatment of neuropathic pain. It acts as a potent and selective cannabinoid receptor agonist, with high potency at both the cannabinoid receptor type 1 and cannabinoid receptor type 2 receptors. it has low penetration of the blood-brain barrier, making it peripherally selective. This characteristic allows it to be effective in animal models of neuropathic pain and allodynia without producing central effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LBP-1 involves multiple steps, starting with the preparation of the indole-3-heterocycle core. This core is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of LBP-1 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

LBP-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of LBP-1, each with unique pharmacological profiles. These derivatives are studied for their potential therapeutic applications and safety profiles .

Scientific Research Applications

LBP-1 has a wide range of scientific research applications, including:

Mechanism of Action

LBP-1 exerts its effects by binding to cannabinoid receptor type 1 and cannabinoid receptor type 2 receptors. This binding activates intracellular signaling pathways, leading to the modulation of pain and inflammation. The compound’s low penetration of the blood-brain barrier ensures that its effects are primarily peripheral, reducing the risk of central side effects .

Comparison with Similar Compounds

Similar Compounds

  • Org 28312
  • Org 28611
  • PTI-1
  • PTI-2

Uniqueness

LBP-1 is unique in its high potency at both cannabinoid receptor type 1 and cannabinoid receptor type 2 receptors while maintaining low penetration of the blood-brain barrier. This makes it an ideal candidate for treating peripheral neuropathic pain without central side effects. Other similar compounds may not have the same selectivity or may penetrate the blood-brain barrier, leading to different pharmacological profiles .

Properties

CAS No.

1050478-18-6

Molecular Formula

C23H29ClN6O3

Molecular Weight

473.0 g/mol

IUPAC Name

2-[4-[[3-[7-chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C23H29ClN6O3/c24-19-3-1-2-17-18(13-30(22(17)19)12-16-4-10-32-11-5-16)23-26-21(33-27-23)15-29-8-6-28(7-9-29)14-20(25)31/h1-3,13,16H,4-12,14-15H2,(H2,25,31)

InChI Key

AKWUNZFZIXEOPV-UHFFFAOYSA-N

SMILES

C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C4=NOC(=N4)CN5CCN(CC5)CC(=O)N

Canonical SMILES

C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C4=NOC(=N4)CN5CCN(CC5)CC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LBP-1;  LBP 1;  LBP1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 4
Reactant of Route 4
2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide

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